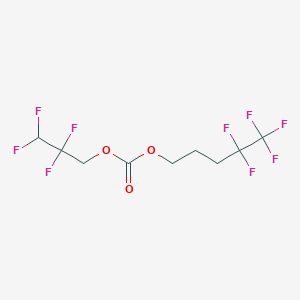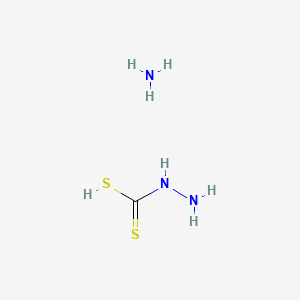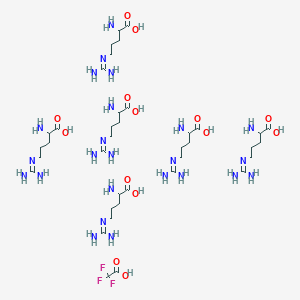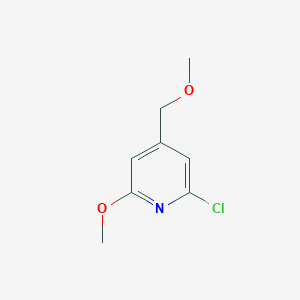
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide typically involves the reaction of azetidine derivatives with benzenesulfonamide. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Azetidine derivatives are explored for their potential as therapeutic agents due to their unique structural features and biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-3-yloxy)-N-methylacetamide: This compound has a similar azetidine ring structure but differs in the substituents attached to the nitrogen atom.
3-(prop-1-en-2-yl)azetidin-2-one: This compound contains an azetidine ring with different substituents, showing different biological activities.
Uniqueness
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of the azetidine ring and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)17(14,15)11-6-4-3-5-10(11)16-9-7-12-8-9/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
NHFLCCZYXYXWAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)









